

The Effects of Alfentanil Hydrochloride on Central Nervous System Neurotransmitters

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Compound of Interest

Compound Name: *Alfentanil hydrochloride*

Cat. No.: *B1681175*

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Abstract

Alfentanil hydrochloride is a potent, short-acting synthetic opioid analgesic that exerts profound effects on the central nervous system (CNS).^{[1][2][3]} Its primary therapeutic value lies in analgesia and sedation, achieved through complex interactions with various neurotransmitter systems.^[2] This technical guide provides a detailed examination of the molecular mechanisms underpinning alfentanil's action, moving beyond its primary classification as a μ -opioid receptor agonist to explore its modulatory effects on dopaminergic, noradrenergic, GABAergic, and serotonergic pathways. We will dissect the G-protein coupled signaling cascades, present quantitative data from key studies, and provide detailed protocols for foundational experimental techniques used to elucidate these effects. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel CNS-acting therapeutics.

Core Pharmacology of Alfentanil

Alfentanil, an analogue of fentanyl, is distinguished by its rapid onset and short duration of action.^{[3][4]} These pharmacokinetic properties are largely attributable to its physicochemical characteristics: a pKa of approximately 6.5, which allows a significant portion of the drug to remain un-ionized at physiological pH, and high lipid solubility, facilitating rapid transit across the blood-brain barrier.^{[1][3]}

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₂ N ₆ O ₃	[5][6]
Molar Mass	416.526 g·mol ⁻¹	[3]
Mechanism of Action	μ-opioid receptor agonist	[2][3][4]
Onset of Action	1-2 minutes (IV)	[1][7]
Protein Binding	~92%	[3]
Metabolism	Hepatic (primarily CYP3A4)	[5][7][8]

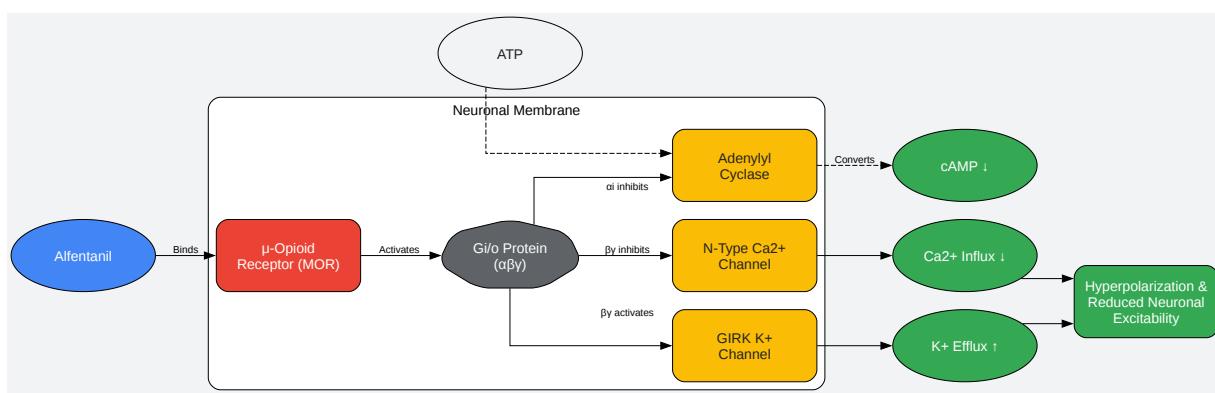
Primary Mechanism: μ-Opioid Receptor Agonism and Downstream Signaling

The principal pharmacologic effects of alfentanil are mediated through its high-affinity binding to and activation of the μ-opioid receptor (MOR), a class A G-protein-coupled receptor (GPCR).[1][2][5][7][8] This interaction mimics the action of endogenous opioids like endorphins and enkephalins.[8]

Upon binding, alfentanil stabilizes an active conformation of the MOR, promoting its coupling to inhibitory Gi/o proteins.[7][8] This initiates a cascade of intracellular events:

- Inhibition of Adenylyl Cyclase: The activated G_{αi} subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[7][8] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA), altering gene transcription and protein function.
- Modulation of Ion Channels: The G_{βγ} subunit complex directly interacts with ion channels.[2][8]
 - It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[2][8][9]
 - It inhibits N-type voltage-gated calcium channels, reducing calcium influx.[2][8]

The combined effect of membrane hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of a wide array of neurotransmitters, which is the ultimate source of alfentanil's analgesic and sedative properties.[2][5][10]



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